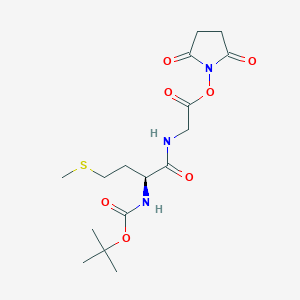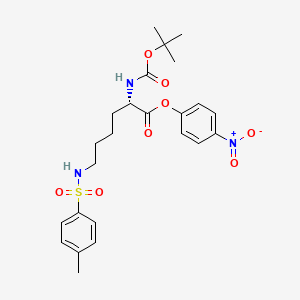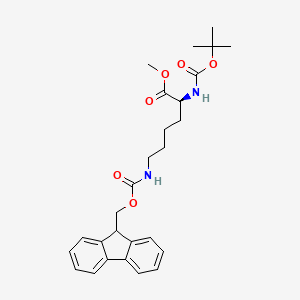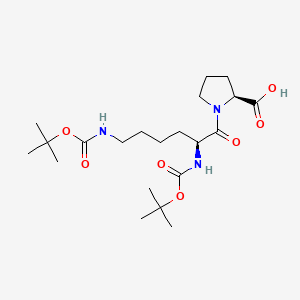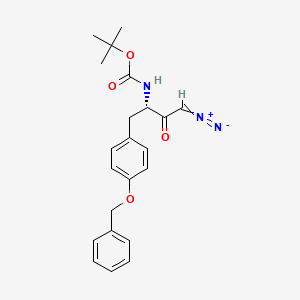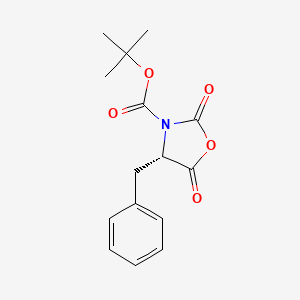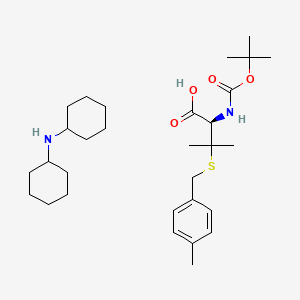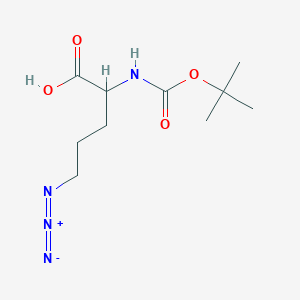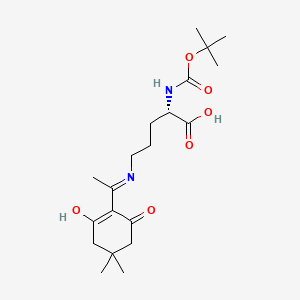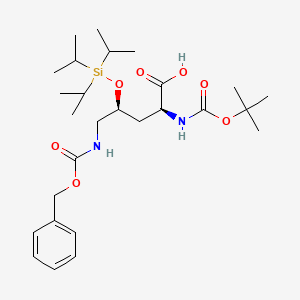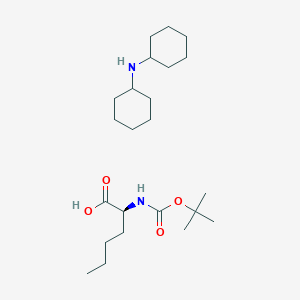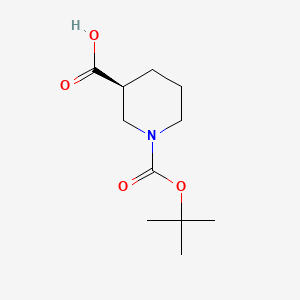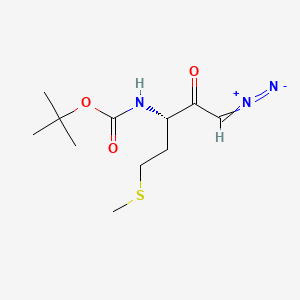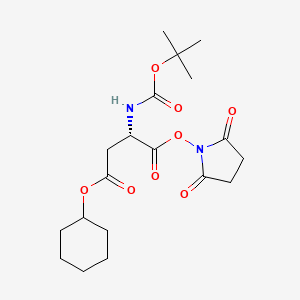
Boc-Asp(OcHex)-OSu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester: is a chemical compound commonly used in peptide synthesis. It is known for its stability and efficiency in forming peptide bonds, making it a valuable reagent in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester typically involves the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl group. The β-carboxyl group is then esterified with cyclohexanol. Finally, the N-hydroxysuccinimide ester is formed by reacting the protected aspartic acid derivative with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can further enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by an amino group from another molecule, forming a peptide bond .
Common Reagents and Conditions:
Conditions: Reactions are typically carried out at room temperature under anhydrous conditions to prevent hydrolysis of the ester.
Major Products: The major products of these reactions are peptides with the desired sequence, where the N-tert-butoxycarbonyl group is eventually removed under acidic conditions to yield the free peptide .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, this compound is used extensively in solid-phase peptide synthesis. It helps in the stepwise assembly of peptides by forming stable peptide bonds .
Biology and Medicine: In biological research, peptides synthesized using this compound can be used as probes to study protein interactions, enzyme functions, and cellular processes. In medicine, these peptides can serve as therapeutic agents or diagnostic tools .
Industry: Industrially, the compound is used in the production of peptide-based drugs, cosmetics, and other biotechnological products .
Wirkmechanismus
The mechanism of action of N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester involves the formation of a peptide bond through nucleophilic substitution. The N-hydroxysuccinimide ester group is a good leaving group, which facilitates the nucleophilic attack by the amino group of another molecule, leading to the formation of a stable amide bond .
Vergleich Mit ähnlichen Verbindungen
- N-tert-Butoxycarbonyl-L-glutamic acid β-cyclohexyl ester N-hydroxysuccinimide ester
- N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester N-hydroxysuccinimide ester
- N-tert-Butoxycarbonyl-L-glutamic acid β-benzyl ester N-hydroxysuccinimide ester
Uniqueness: N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester is unique due to its high stability and efficiency in forming peptide bonds. The cyclohexyl ester group provides additional stability compared to benzyl esters, making it particularly useful in synthesizing peptides with challenging sequences .
Eigenschaften
IUPAC Name |
4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O8/c1-19(2,3)28-18(26)20-13(11-16(24)27-12-7-5-4-6-8-12)17(25)29-21-14(22)9-10-15(21)23/h12-13H,4-11H2,1-3H3,(H,20,26)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQHBMPIRUFKST-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
